4-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]BENZOIC ACID
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Overview
Description
4-[(2,1,3-Benzothiadiazole-4-sulfonamido)methyl]benzoic acid: is a complex organic compound that features a benzothiadiazole core Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,1,3-Benzothiadiazole-4-sulfonamido)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized from o-phenylenediamine and thionyl chloride in pyridine . The resulting benzothiadiazole is then sulfonated and coupled with a benzoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or other halogenating agents.
Major Products:
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Diaminobenzene derivatives.
Substitution: Halogenated or nitrated benzothiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Biology: In biological research, benzothiadiazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of photoluminescent materials and conductive polymers .
Mechanism of Action
The mechanism of action of 4-[(2,1,3-Benzothiadiazole-4-sulfonamido)methyl]benzoic acid involves its strong electron-withdrawing properties, which can influence various molecular interactions. The benzothiadiazole core can interact with electron-rich sites in target molecules, affecting their reactivity and stability . This interaction is crucial in its applications in organic electronics and as a potential drug candidate.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative used in similar applications.
4,7-Dibromo-2,1,3-Benzothiadiazole: Used as a building block in the synthesis of larger molecules and conductive polymers.
4,4’-(Benzothiadiazole-4,7-diyl)dibenzoic acid: Another derivative with applications in organic electronics.
Properties
IUPAC Name |
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-14(19)10-6-4-9(5-7-10)8-15-23(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-7,15H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLJXPXOGJCREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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